molecular formula C20H30O3 B1178000 SDZ 64-688 CAS No. 134703-18-7

SDZ 64-688

Cat. No.: B1178000
CAS No.: 134703-18-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SDZ 64-688 is a synthetic platelet-activating factor (PAF) analog, a class of phospholipid-derived signaling molecules involved in inflammatory responses, platelet aggregation, and immune regulation . PAF analogs like this compound are structurally characterized by a glycerol backbone with specific alkyl and acetyl groups at the sn-1 and sn-2 positions, respectively. These modifications enhance stability and receptor-binding affinity compared to endogenous PAF.

Properties

CAS No.

134703-18-7

Molecular Formula

C20H30O3

Synonyms

SDZ 64-688

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

PAF analogs and antagonists are categorized based on structural modifications and functional outcomes. Below is a comparative analysis of SDZ 64-688 with key analogs:

Table 1: Structural and Functional Comparison of this compound with Similar PAF Analogs

Compound Structural Features Functional Role Key Research Findings Reference
This compound 1-O-octadecyl-2-O-acetyl-sn-glycerol PAF receptor agonist Demonstrates potent pro-inflammatory activity in vitro; limited in vivo data available
BN 52719 Phosphono-PAF analog PAF receptor antagonist Inhibits PAF-induced platelet aggregation; shows efficacy in sepsis models
U 66982 Carbamate-modified PAF Dual agonist/antagonist Modulates PAF receptor signaling; mixed results in asthma models
O-Deacetyl PAF Lacks acetyl group at sn-2 position Weak PAF receptor ligand Used as a negative control in PAF binding studies

Key Comparative Insights:

Receptor Specificity: this compound acts primarily as a PAF receptor agonist, whereas BN 52719 and U 66982 exhibit antagonistic or mixed effects . Structural modifications (e.g., phosphono groups in BN 52719) enhance receptor-binding inhibition, making BN 52719 more therapeutically relevant for inflammatory diseases.

Therapeutic Potential: BN 52719 has advanced to preclinical trials for sepsis due to its ability to block PAF-mediated systemic inflammation . this compound's strong agonist activity limits its therapeutic use but makes it valuable for studying PAF signaling pathways.

Stability and Pharmacokinetics: this compound’s acetyl group at the sn-2 position improves stability compared to endogenous PAF, but its long alkyl chain (C18) may reduce solubility . U 66982’s carbamate modification enhances metabolic stability, though its dual activity complicates dose-response profiles.

Research Limitations and Gaps

  • This compound: Limited peer-reviewed studies exist beyond initial pharmacological characterizations. No clinical trials are documented in the provided evidence.
  • Contradictory Evidence: Some sources (e.g., ) reference "SDZ" in environmental contexts (e.g., sulfadiazine adsorption), which is unrelated to this compound.

Q & A

Q. How can researchers ensure data reproducibility in this compound studies when collaborating across institutions?

  • Methodological Answer :
  • Standardized Protocols : Share detailed SOPs via platforms like Protocols.io , including instrument calibration steps and reagent lot numbers .
  • Blinded Analysis : Use third-party labs for independent validation of key findings (e.g., IC₅₀ values) .
  • Data Deposition : Upload raw datasets to repositories like Zenodo or ChEMBL, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.